(E)-3-(furan-2-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(10-9-15-6-3-11-25-15)21-16-7-2-1-5-14(16)13-19-22-20(23-27-19)17-8-4-12-26-17/h1-12H,13H2,(H,21,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMSUXXRKEQKS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide represents a novel class of bioactive molecules that integrates furan and oxadiazole moieties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of furan derivatives with oxadiazole intermediates. The synthesis typically involves:
- Formation of the oxadiazole ring from appropriate precursors.
- Coupling with furan derivatives to yield the final acrylamide structure.
The synthetic route is crucial as it influences the biological properties of the resulting compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole ring have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that derivatives similar to this compound exhibit:
- IC50 values in the micromolar range against breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 1.18 ± 0.14 |
| Example B | HCT116 | 0.67 |
| Example C | PC3 | 0.80 |
These values suggest a robust anticancer profile, potentially surpassing established chemotherapeutics like doxorubicin and sorafenib in efficacy.
Antimicrobial Activity
The incorporation of oxadiazole in the structure has been linked to antimicrobial properties. Compounds with similar frameworks have shown activity against both Gram-positive and Gram-negative bacteria. Notably:
- In vitro studies demonstrated that these derivatives exhibit moderate to excellent activity against pathogens like Staphylococcus aureus and Escherichia coli.
Research has shown that certain oxadiazole derivatives can inhibit bacterial growth effectively compared to standard antibiotics such as amoxicillin.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound likely disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The presence of the oxadiazole ring enhances membrane permeability in bacteria, leading to cell lysis.
- Targeting Specific Enzymes : Some derivatives have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.
Study 1: Anticancer Efficacy
A study by Zhang et al. synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR assays. The most potent compounds exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .
Study 2: Antimicrobial Properties
In a comparative study on antimicrobial activity, compounds containing the oxadiazole moiety were tested against a panel of bacteria. Results indicated that certain derivatives exhibited superior antibacterial effects compared to traditional antibiotics .
Comparison with Similar Compounds
Key Observations :
- Furan vs. Nitro/Cyano Groups: The presence of dual furan rings in the target compound may improve π-π stacking interactions compared to nitro or cyano substituents, which are more electronegative and polar .
- Oxadiazole vs. Pyrazole/Sulfonamide : The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering improved metabolic resistance over pyrazole or sulfonamide-containing analogues .
- Solubility : Unlike the hydroxamate derivative (soluble in organic solvents but insoluble in water ), the target compound’s furan-oxadiazole framework likely confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
Q & A
Q. What mechanistic studies elucidate its molecular targets in inflammatory pathways?
- Methods :
- Transcriptomics : RNA sequencing of treated macrophages to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .
- Pull-down assays : Use biotinylated probes to isolate protein targets (e.g., IKKβ kinase) .
- Kinase profiling : Screen against a panel of 100 kinases to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
